

Pentadecanedioic Acid: A Technical Guide to its Anticancer and Anti-inflammatory Properties

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Compound of Interest

Compound Name: **Pentadecanedioic Acid**

Cat. No.: **B073588**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the anticancer and anti-inflammatory properties of **pentadecanedioic acid** (C15:0), an odd-chain saturated fatty acid. Emerging research has highlighted its potential as a therapeutic agent, showing promising activity in various preclinical models. This document synthesizes key findings on its mechanisms of action, presents quantitative data from relevant studies, details experimental methodologies, and visualizes the complex signaling pathways involved.

Anticancer Properties of Pentadecanedioic Acid

Pentadecanedioic acid has demonstrated significant anticancer effects across a range of human cancer cell lines, including breast, pancreatic, lung, and liver cancers, as well as B-cell lymphomas.^{[1][2]} Its anticancer activities are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation and migration, and the suppression of cancer stem cell characteristics.^{[3][4]}

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of **pentadecanedioic acid** have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell Line	Cancer Type	Incubation Time (hours)	IC50 (μM)	Reference
MCF-7/SC	Breast Cancer	24	155.5 ± 9.55	[3]
MCF-7/SC	Breast Cancer	48	119 ± 5.21	[3]
Various (8 lines)	Breast, Pancreatic, Lung, Liver	Not Specified	130 - 260	[1]
Various	HDAC Inhibition Assay	Not Specified	200	[1]

Experimental Protocols

1.2.1 Cell Proliferation Assay

To determine the cytotoxic effects of **pentadecanedioic acid** on cancer cells, a cell proliferation assay is commonly employed.

- Cell Seeding: Cancer cells are seeded into 384-well plates and incubated in a humidified atmosphere of 5% CO₂ at 37°C.[1]
- Compound Addition: The day after seeding, **pentadecanedioic acid** is added. A time-zero untreated cell plate is also prepared.[1]
- Incubation: The cells are incubated with the compound for a specified period, typically 24 to 72 hours.[1][3]
- Fixing and Staining: After incubation, cells are fixed and stained to allow for fluorescence imaging of the nuclei.[1]
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the concentration of **pentadecanedioic acid** required to inhibit 50% of cell growth.[1]

1.2.2 Apoptosis and Cell Cycle Analysis

Flow cytometry is utilized to assess apoptosis and cell cycle distribution following treatment with **pentadecanedioic acid**.

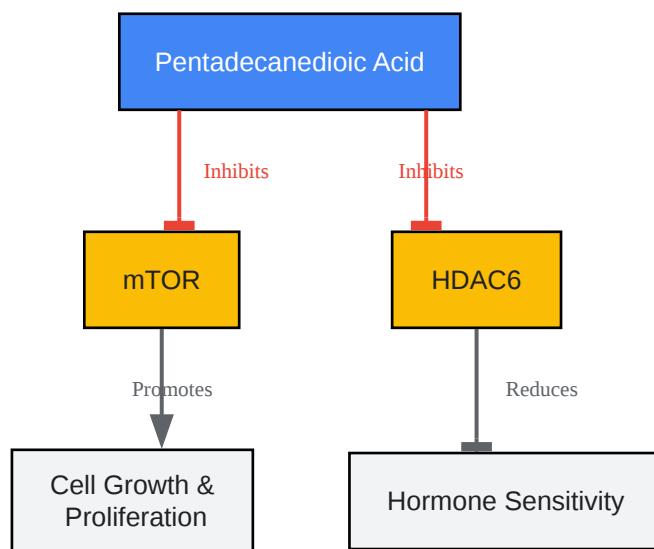
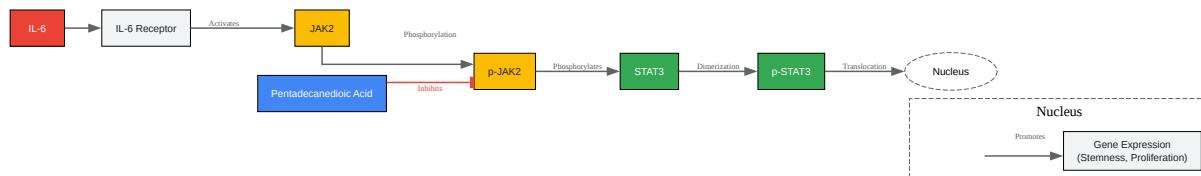
- Cell Treatment: Cancer cells, such as MCF-7/SC, are seeded and incubated for 24 hours before being exposed to varying concentrations of **pentadecanedioic acid** (e.g., 0, 50, 100, 150, or 200 μ M) for 48 hours.[3]
- Staining: For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI). Annexin V identifies early apoptotic cells, while PI identifies late apoptotic and necrotic cells.
- Cell Cycle Analysis: For cell cycle analysis, cells are fixed and stained with a DNA-binding dye.
- Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1][3]

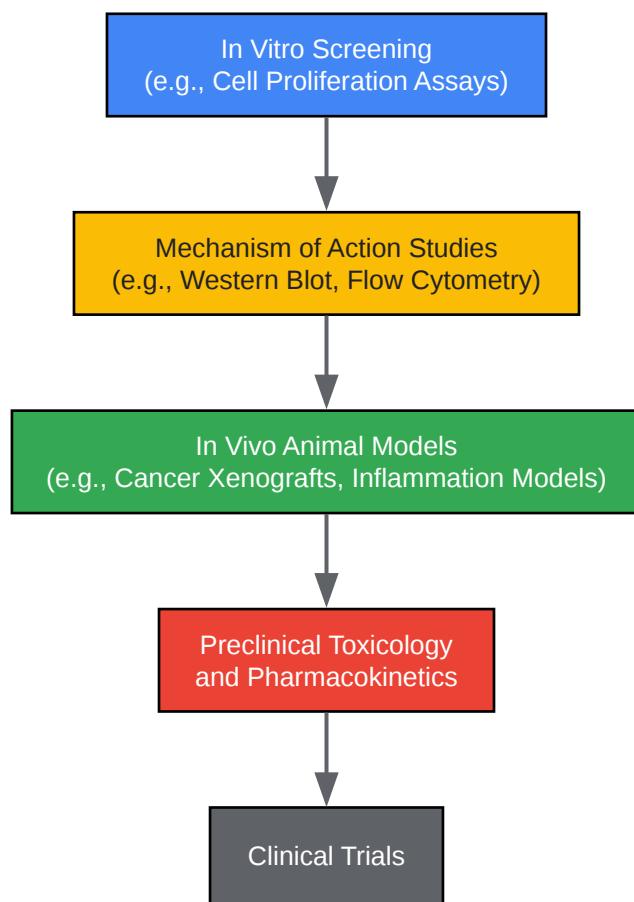
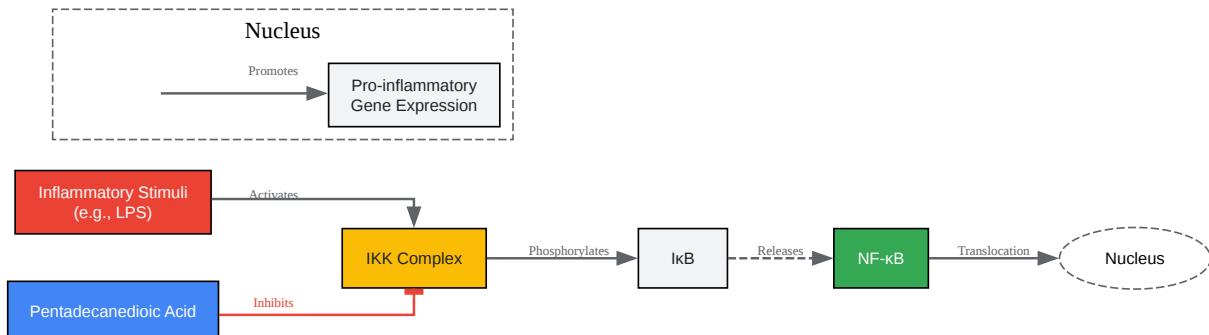
Signaling Pathways in Anticancer Activity

Pentadecanedioic acid exerts its anticancer effects by modulating several key signaling pathways.

1.3.1 JAK2/STAT3 Signaling Pathway

Pentadecanedioic acid has been identified as a novel inhibitor of the JAK2/STAT3 signaling pathway.[3][5] This pathway is often aberrantly activated in cancer cells and plays a crucial role in cancer cell stemness, survival, and proliferation.[5] In breast cancer stem-like cells (MCF-7/SC), **pentadecanedioic acid** was shown to suppress the interleukin-6 (IL-6)-induced phosphorylation of JAK2 and STAT3.[3][4][5] This inhibition leads to reduced expression of cancer stem cell markers (CD44, β -catenin), epithelial-mesenchymal transition (EMT) markers (snail, slug, MMP9, MMP2), and ultimately induces apoptosis.[3][4]





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